N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride
Overview
Description
Scientific Research Applications
Antifungal Properties
1H-imidazol-1-amine derivatives, including N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride, have shown promising activities as antifungal agents. The structure-activity relationship of this class of compounds reveals their potential in inhibiting fungal growth while maintaining cellular selectivity (Setzu et al., 2002).
Synthesis and Structural Studies
Research has been conducted on the synthesis and properties of imidazole derivatives, focusing on their structural characteristics and the potential for forming complexes with other elements or compounds. This research provides valuable insights into the versatile applications of these compounds in various scientific fields (Pařík & Chlupatý, 2014).
Molecular Structure Analysis
Studies on the molecular structure of imidazole derivatives, including N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride, have been conducted to understand their geometrical parameters and stability. These analyses are crucial in pharmaceutical and medicinal research, especially in the development of new therapeutic agents (Aayisha et al., 2019).
Catalytic Activity in Synthesis Reactions
Research has also been focused on the use of imidazole derivatives in catalyzing various chemical reactions, demonstrating their potential in synthetic chemistry. The ability of these compounds to facilitate different types of reactions broadens their applicability in industrial and research settings (Fernández et al., 2012).
Anticancer Research
Imidazole derivatives have been studied for their potential as anticancer agents. Their structural properties and interactions with various biological targets make them promising candidates in the development of new cancer therapies (Nofal et al., 2014).
Environmental Applications
Additionally, certain imidazole derivatives have been explored for environmental applications, such as CO2 capture. Their unique chemical properties enable them to react with and sequester carbon dioxide, offering a potential solution for mitigating greenhouse gas emissions (Bates et al., 2002).
Mechanism of Action
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMOSCYXADOJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-2-methylpropan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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